molecular formula C16H12ClNO4 B11966761 4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid CAS No. 196617-90-0

4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid

Cat. No.: B11966761
CAS No.: 196617-90-0
M. Wt: 317.72 g/mol
InChI Key: VQHVKYVLXBZMJL-UHFFFAOYSA-N
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Description

4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a chlorophenyl group through an oxopropanoyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of 3-(2-chlorophenyl)-3-oxopropanoic acid. This can be achieved through the Friedel-Crafts acylation of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Aminobenzoic Acid: The chlorophenyl intermediate is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine. This reaction forms the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: The compound can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: A non-steroidal anti-inflammatory drug (NSAID) with a similar benzoic acid structure.

    2-Amino Benzoic Acid Derivatives: Compounds with antimicrobial and anticancer properties.

Uniqueness

4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorophenyl and oxopropanoyl moieties provide opportunities for diverse chemical modifications and applications in various fields.

Properties

CAS No.

196617-90-0

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

4-[[3-(2-chlorophenyl)-3-oxopropanoyl]amino]benzoic acid

InChI

InChI=1S/C16H12ClNO4/c17-13-4-2-1-3-12(13)14(19)9-15(20)18-11-7-5-10(6-8-11)16(21)22/h1-8H,9H2,(H,18,20)(H,21,22)

InChI Key

VQHVKYVLXBZMJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)NC2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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